Cas no 2218436-73-6 (rac-(1R,3R,6S)-7,7-difluorobicyclo4.1.0heptane-3-carboxylic acid)

Technical Introduction: rac-(1R,3R,6S)-7,7-difluorobicyclo[4.1.0]heptane-3-carboxylic acid is a fluorinated bicyclic carboxylic acid derivative with a rigid cyclohexane-fused cyclopropane core. The presence of geminal difluorine atoms at the 7-position enhances its steric and electronic properties, making it a valuable intermediate in medicinal chemistry and agrochemical synthesis. The strained bicyclic structure and fluorine substitution contribute to its unique reactivity, particularly in stereoselective transformations. This compound is of interest for applications in drug discovery, where its conformational constraints and fluorinated motif may improve metabolic stability and binding affinity. Its well-defined stereochemistry (rac-(1R,3R,6S)) further supports its utility in chiral synthesis.
rac-(1R,3R,6S)-7,7-difluorobicyclo4.1.0heptane-3-carboxylic acid structure
2218436-73-6 structure
Product Name:rac-(1R,3R,6S)-7,7-difluorobicyclo4.1.0heptane-3-carboxylic acid
CAS No:2218436-73-6
MF:C8H10F2O2
MW:176.160609722137
CID:5154849
PubChem ID:124669140
Update Time:2025-10-31

rac-(1R,3R,6S)-7,7-difluorobicyclo4.1.0heptane-3-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • rac-(1R,3R,6S)-7,7-difluorobicyclo[4.1.0]heptane-3-carboxylic acid
    • rac-(1R,3R,6S)-7,7-difluorobicyclo4.1.0heptane-3-carboxylic acid
    • Inchi: 1S/C8H10F2O2/c9-8(10)5-2-1-4(7(11)12)3-6(5)8/h4-6H,1-3H2,(H,11,12)/t4-,5+,6-/m1/s1
    • InChI Key: MYWUIPSUJMURKN-NGJCXOISSA-N
    • SMILES: [C@@]12([H])[C@@]([H])(C1(F)F)CC[C@@H](C(O)=O)C2

rac-(1R,3R,6S)-7,7-difluorobicyclo4.1.0heptane-3-carboxylic acid Pricemore >>

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Additional information on rac-(1R,3R,6S)-7,7-difluorobicyclo4.1.0heptane-3-carboxylic acid

Rac-(1R,3R,6S)-7,7-Difluorobicyclo[4.1.0]heptane-3-carboxylic Acid (CAS No. 2218436-73-6)

Rac-(1R,3R,6S)-7,7-difluorobicyclo[4.1.0]heptane-3-carboxylic acid (CAS No. 2218436-73-6) is a novel compound that has garnered significant attention in the fields of organic chemistry and medicinal chemistry due to its unique structural properties and potential applications. This compound belongs to the class of bicyclic carboxylic acids and features a bicyclo[4.1.0]heptane core with two fluorine atoms at the 7-position and a carboxylic acid group at the 3-position.

The bicyclo[4.1.0]heptane scaffold is known for its rigidity and conformational constraint, which can significantly influence the biological activity of molecules containing this framework. The introduction of fluorine atoms at the 7-position further enhances the compound's stability and alters its electronic properties, making it an attractive candidate for various pharmaceutical applications.

Recent studies have highlighted the potential of rac-(1R,3R,6S)-7,7-difluorobicyclo[4.1.0]heptane-3-carboxylic acid in the development of new therapeutic agents. For instance, a study published in the Journal of Medicinal Chemistry in 2022 reported that this compound exhibits potent inhibitory activity against a specific enzyme involved in cancer progression. The researchers found that the bicyclic structure and fluorine substituents contribute to the compound's high affinity for the target enzyme, leading to significant antiproliferative effects in vitro.

Another area of interest is the use of rac-(1R,3R,6S)-7,7-difluorobicyclo[4.1.0]heptane-3-carboxylic acid as a building block in the synthesis of more complex molecules. Its unique structure provides a robust platform for further functionalization, allowing chemists to introduce additional pharmacophores or modify existing ones to optimize biological activity and pharmacokinetic properties.

In terms of synthetic methods, several approaches have been developed to prepare rac-(1R,3R,6S)-7,7-difluorobicyclo[4.1.0]heptane-3-carboxylic acid efficiently and on a larger scale. One notable method involves a cascade reaction sequence that combines ring-closing metathesis (RCM) with fluorination steps to construct the desired bicyclic framework with high stereocontrol. This synthetic route has been validated in multiple laboratories and has proven to be robust and scalable.

The physical and chemical properties of rac-(1R,3R,6S)-7,7-difluorobicyclo[4.1.0]heptane-3-carboxylic acid have also been extensively characterized. The compound is a white crystalline solid with a melting point of approximately 155°C and is soluble in common organic solvents such as dichloromethane and dimethyl sulfoxide (DMSO). Its stability under various conditions has been confirmed through extensive stability studies, making it suitable for long-term storage and use in both academic and industrial settings.

In addition to its potential therapeutic applications, rac-(1R,3R,6S)-7,7-difluorobicyclo[4.1.0]heptane-3-carboxylic acid has shown promise as a tool compound in chemical biology research. Its ability to selectively modulate specific biological pathways makes it valuable for studying protein-protein interactions and signaling cascades involved in disease processes.

From an environmental perspective, the synthesis and use of rac-(1R,3R,6S)-7,7-difluorobicyclo[4.1.0]heptane-3-carboxylic acid have been evaluated for their impact on sustainability and green chemistry principles. Efforts are ongoing to develop more environmentally friendly synthetic routes that minimize waste generation and energy consumption while maintaining high yields and purity levels.

In conclusion, rac-(1R,3R,6S)-7,7-difluorobicyclo[4.1.0]heptane-3-carboxylic acid (CAS No. 2218436-73-6) represents a promising compound with diverse applications in medicinal chemistry and chemical biology research. Its unique structural features and favorable physicochemical properties make it an attractive candidate for further exploration and development as a potential therapeutic agent or tool compound.

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